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Compound of Interest

4-Acetoxy-2-bromo-5-
Compound Name:
methoxybenzaldehyde

Cat. No.: B042376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound (5-bromo-4-
formyl-2-methoxyphenyl) acetate, also known by its synonym 4-acetoxy-2-bromo-5-
methoxybenzaldehyde. This document covers its chemical identity, physicochemical
properties, synthesis, and spectral data, presented in a format tailored for professionals in
research and development.

Chemical Identity and Properties

(5-bromo-4-formyl-2-methoxyphenyl) acetate is an aromatic organic compound with the
chemical formula C10HoBrOa.[1][2] Its structure features a substituted benzene ring containing
a bromo, a formyl (aldehyde), a methoxy, and an acetate group. This combination of functional
groups makes it a potentially valuable intermediate in the synthesis of more complex molecules
in fields such as medicinal chemistry and materials science.

Table 1: Physicochemical Properties of (5-bromo-4-formyl-2-methoxyphenyl) acetate
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Property Value Source

(5-bromo-4-formyl-2-
IUPAC Name [3]
methoxyphenyl) acetate

4-Acetoxy-2-bromo-5-

Synonym methoxybenzaldehyde 131i4]

CAS Number 52783-83-2 [4]

Molecular Formula C10H9BrO4 [1][2]

Molecular Weight 273.08 g/mol [3]

Appearance Solid [2]
Synthesis

The synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate can be achieved through a two-
step process starting from veratraldehyde. The first step involves the bromination and selective
demethylation of veratraldehyde to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.[5] The
subsequent and final step is the acetylation of the hydroxyl group of this intermediate.

A general and effective method for the O-acetylation of phenols is the use of acetic anhydride
in the presence of a base, such as pyridine.[1] This reaction proceeds by the nucleophilic
attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride, leading to the
formation of the acetate ester.

Experimental Protocol: Acetylation of 2-bromo-5-
hydroxy-4-methoxybenzaldehyde

This protocol describes a general procedure for the acetylation of a phenolic compound, which
can be adapted for the synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate.

Materials:
e 2-bromo-5-hydroxy-4-methoxybenzaldehyde

e Acetic anhydride (Acz20)
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e Dry pyridine

e Dry dichloromethane (CH2ClI2) or ethyl acetate (EtOAC)

e 1 M Hydrochloric acid (HCI)

o Saturated aqueous sodium bicarbonate (NaHCOs)

e Brine (saturated aqueous NacCl)

¢ Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSQOa)
« Silica gel for column chromatography

Procedure:

e Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-hydroxy-4-
methoxybenzaldehyde (1.0 equivalent) in dry pyridine (2—10 mL per mmol of substrate).

e Cool the solution to 0°C in an ice bath.
e Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the cooled solution.

» Allow the reaction mixture to warm to room temperature and stir until the starting material is
completely consumed, as monitored by Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by the careful addition of dry methanol.
o Remove the solvents by co-evaporation with toluene under reduced pressure.
 Dilute the residue with dichloromethane or ethyl acetate.

e Wash the organic layer sequentially with 1 M HCI, water, saturated aqueous NaHCOs, and
brine.

e Dry the organic layer over anhydrous Na2SOa4 or MgSOa, filter, and concentrate under
reduced pressure.
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 Purify the crude product by silica gel column chromatography to obtain (5-bromo-4-formyl-2-
methoxyphenyl) acetate.[1]

Spectroscopic Data

The structural confirmation of (5-bromo-4-formyl-2-methoxyphenyl) acetate is achieved through
various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific peak
assignments require experimental data, the expected spectral characteristics are outlined
below.

Table 2: Predicted Spectroscopic Data for (5-bromo-4-formyl-2-methoxyphenyl) acetate
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Technique Data Type Predicted Values

Aldehyde proton (~9.8-10.0
ppm, singlet), Aromatic protons
(2H, distinct singlets or

1H NMR Chemical Shift (d) doublets), Methoxy protons
(~3.9 ppm, singlet), Acetate
methyl protons (~2.3 ppm,
singlet)

Aldehyde carbonyl (~190
ppm), Ester carbonyl (~168
ppm), Aromatic carbons

13C NMR Chemical Shift (d) (multiple peaks in the 110-160
ppm region), Methoxy carbon
(~56 ppm), Acetate methyl
carbon (~21 ppm)

C=0 stretch (aldehyde) ~1700
cm~1, C=0 stretch (ester)
~1760 cm™t, C-O stretch (ester
and ether) ~1200-1300 cm™1,
Aromatic C=C stretches
~1450-1600 cm~*

IR Wavenumber (cm~1)

Molecular ion peak [M]* at

~272 and [M+2]* at ~274 (due

to bromine isotopes). Key
Mass Spec. m/z

fragments from loss of acetyl

group and subsequent

decarbonylation.

Visualizations

To further elucidate the chemical information, the following diagrams are provided.
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Substituents

Core Structure: Phenyl Acetate

Phenyl Acetate

Position 4 Pm—bﬁs-bromo-#formyI-2-methoxyphenyI) acetata

Position 2

2-methoxy

Click to download full resolution via product page

Caption: Logical relationship of IUPAC nomenclature for the target compound.
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Start: 2-bromo-5-hydroxy-4-methoxybenzaldehyde

Dissolve in Pyridine

:

Cool to 0°C

:

Add Acetic Anhydride

:

React at Room Temperature

:

Work-up (Quench, Extract, Wash)

:

Purification (Column Chromatography)

Product: (5-bromo-4-formyl-2-methoxyphenyl) acetate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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